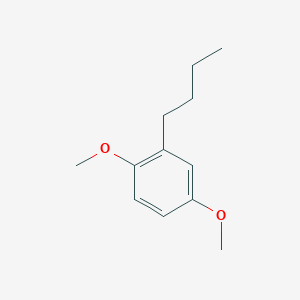
1,4-Dimethoxy-3-butylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethoxy-3-butylbenzene is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. 1. What are the most reliable synthetic routes for 1,4-Dimethoxy-3-butylbenzene, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts alkylation or methoxylation of precursor aromatic compounds. For alkylation, tert-butyl chloride or butyl halides are common alkylating agents in the presence of Lewis acids like AlCl₃ . Optimization can include:
- Temperature control : Lower temperatures (0–5°C) minimize side reactions such as over-alkylation.
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution efficiency.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the target compound from dimethoxybenzene byproducts .
Q. 3. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR reveals methoxy protons as singlets (δ 3.7–3.9 ppm) and butyl chain protons as multiplet clusters (δ 1.2–1.6 ppm). Aromatic protons appear as a singlet due to symmetry (δ 6.8–7.0 ppm) .
- GC-MS : Molecular ion peaks (m/z ≈ 208) confirm molecular weight, while fragmentation patterns (e.g., loss of methoxy groups) validate the structure .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
Q. 4. How should researchers handle safety and stability concerns during experimental work with this compound?
- Methodological Answer :
- Stability : Store in amber vials under inert gas (argon/nitrogen) to prevent oxidation of methoxy groups. Avoid prolonged exposure to light or moisture .
- Safety Protocols : Use fume hoods for synthesis, wear nitrile gloves, and employ explosion-proof equipment due to flammability risks. Emergency showers/eye wash stations are mandatory .
Advanced Research Questions
Q. 5. How does steric hindrance from the butyl group influence regioselectivity in electrophilic substitution reactions of this compound?
- Methodological Answer : The bulky tert-butyl group at position 3 directs electrophiles to the less hindered para position relative to methoxy groups. Experimental validation:
- Nitration Studies : Use HNO₃/H₂SO₄ to introduce nitro groups; HPLC and ¹H NMR track para-substitution dominance (δ 8.1 ppm for nitro protons) .
- Computational Modeling : Density Functional Theory (DFT) calculates activation energies for meta vs. para pathways, correlating with experimental yields .
Q. 6. What mechanistic insights explain contradictory thermal stability data for this compound in different solvent systems?
- Methodological Answer : Discrepancies arise from solvent polarity and hydrogen-bonding interactions. For example:
- Polar Solvents (DMSO) : Stabilize the compound via dipole interactions, delaying decomposition (TGA shows stability up to 200°C).
- Nonpolar Solvents (Toluene) : Accelerate degradation due to poor solvation, observed via GC-MS detection of demethylated byproducts (e.g., hydroquinone derivatives) .
Q. 7. Can this compound serve as a precursor for bioactive derivatives, and what functionalization strategies are most effective?
- Methodological Answer :
- Hydroxylation : Use BBr₃ to demethylate methoxy groups, generating dihydroxy intermediates for coupling with pharmacophores (e.g., sulfonamides) .
- Cross-Coupling Reactions : Suzuki-Miyaura reactions with aryl boronic acids introduce substituents at the para position, monitored via ¹³C NMR (δ 120–140 ppm for new C-Ar bonds) .
Q. 8. How do computational tools like REAXYS or PubChem enhance the design of derivatives with tailored electronic properties?
- Methodological Answer :
- Database Mining : PubChem’s substructure search identifies analogs with modified alkoxy chains, predicting logP and solubility via QSAR models .
- Reaction Prediction : REAXYS suggests feasible pathways (e.g., Ullmann coupling for diaryl ether derivatives) using heuristic algorithms .
Q. Data Contradiction Analysis
Q. 9. How to resolve discrepancies in reported NMR chemical shifts for this compound across studies?
- Methodological Answer : Variations arise from solvent effects (CDCl₃ vs. DMSO-d₆) and instrument calibration. Mitigation strategies:
属性
分子式 |
C12H18O2 |
|---|---|
分子量 |
194.27 g/mol |
IUPAC 名称 |
2-butyl-1,4-dimethoxybenzene |
InChI |
InChI=1S/C12H18O2/c1-4-5-6-10-9-11(13-2)7-8-12(10)14-3/h7-9H,4-6H2,1-3H3 |
InChI 键 |
GBLAXSRFHYXFSF-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(C=CC(=C1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















